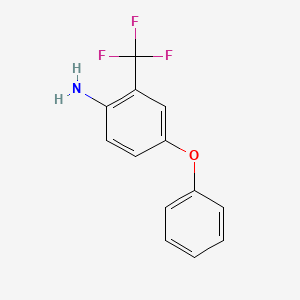

4-Phenoxy-2-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

4-phenoxy-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)11-8-10(6-7-12(11)17)18-9-4-2-1-3-5-9/h1-8H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKQMUBTZIPBLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106877-21-8 | |

| Record name | 4-phenoxy-2-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Phenoxy 2 Trifluoromethyl Aniline and Its Analogues

Established Multi-Step Synthesis Pathways

The most established and logical synthetic route to 4-Phenoxy-2-(trifluoromethyl)aniline involves a two-step sequence. This pathway begins with a Nucleophilic Aromatic Substitution (SNAr) reaction to construct the diaryl ether bond, followed by a standard reduction of an aromatic nitro group to form the desired aniline (B41778) functionality. This approach is efficient as the precursor required for the SNAr reaction is activated by strongly electron-withdrawing groups, which are inherent to the target molecule's structure.

The general synthetic scheme is as follows:

Phenoxy Linkage Formation : Reaction of a 4-halo-1-nitro-2-(trifluoromethyl)benzene with phenol (B47542) in the presence of a base to form the intermediate, 4-phenoxy-1-nitro-2-(trifluoromethyl)benzene.

Nitro Group Reduction : Conversion of the nitro intermediate to this compound using a suitable reducing agent.

Nucleophilic Aromatic Substitution (SNAr) for Phenoxy Linkage Formation

The formation of the phenoxy ether bond is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is particularly effective because the aromatic ring of the halo-precursor is highly activated towards nucleophilic attack. The activation is provided by the presence of two powerful electron-withdrawing groups: a nitro group (-NO₂) para to the leaving group (a halogen) and a trifluoromethyl group (-CF₃) ortho to it. These groups synergistically delocalize the negative charge of the intermediate, thereby lowering the activation energy of the reaction.

The typical substrate for this reaction is 4-chloro-1-nitro-2-(trifluoromethyl)benzene or its fluoro analogue, with the fluoride (B91410) being a better leaving group in SNAr reactions. The nucleophile is the phenoxide ion, generated in-situ from phenol and a base.

The success of the SNAr reaction is highly dependent on the choice of reaction conditions. A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide anion. The choice of solvent is also critical, with polar aprotic solvents being preferred as they can solvate the cation of the base without hydrogen bonding to the nucleophile, thus maximizing its reactivity.

Optimization of these parameters is crucial for achieving high yields and purity. Key parameters include:

Base : Stronger bases can lead to faster reaction rates, but milder bases are often sufficient and can prevent side reactions. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (B78521) (KOH).

Solvent : Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP) are standard choices that facilitate the reaction.

Temperature : The reaction often requires heating to proceed at a reasonable rate, with temperatures typically ranging from 80 °C to 150 °C.

Leaving Group : The nature of the halogen (X) on the aromatic ring affects reactivity, with the order being F > Cl > Br > I for SNAr reactions.

| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 4-Chloro-1-nitro-2-(trifluoromethyl)benzene | Phenol | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 100-120 |

| 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene | Phenol | Potassium Hydroxide (KOH) | Dimethyl sulfoxide (DMSO) | 80-100 |

| 4-Chloro-1-nitro-2-(trifluoromethyl)benzene | Phenol | Sodium Hydride (NaH) | N-Methyl-2-pyrrolidone (NMP) | 120-140 |

The mechanism of this SNAr reaction is a well-established two-step addition-elimination process. It does not proceed via a concerted displacement like an SN2 reaction. The key feature of this mechanism is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . youtube.comlibretexts.org

The steps are as follows:

Addition of the Nucleophile : The phenoxide anion attacks the carbon atom bearing the halogen leaving group. This is typically the rate-determining step. The aromaticity of the ring is temporarily broken, and a negatively charged intermediate, the Meisenheimer complex, is formed.

Stabilization of the Intermediate : The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group and the fluorine atoms of the para-trifluoromethyl group. This delocalization provides significant stabilization, which is why the presence of these electron-withdrawing groups is essential for the reaction to occur.

Elimination of the Leaving Group : In the second, faster step, the aromaticity of the ring is restored by the expulsion of the halide ion (e.g., Cl⁻ or F⁻), yielding the final diaryl ether product, 4-phenoxy-1-nitro-2-(trifluoromethyl)benzene.

The strong stabilizing effect of the ortho-nitro and para-trifluoromethyl groups on the Meisenheimer complex is the primary driver for this reaction pathway. libretexts.orgyoutube.com

Reduction Strategies for Nitro Precursors to Aniline Moiety

The final step in the synthesis is the reduction of the nitro group of 4-phenoxy-1-nitro-2-(trifluoromethyl)benzene to the corresponding amine. This is a common and highly efficient transformation in organic synthesis, with several reliable methods available.

Catalytic hydrogenation is one of the most widely used methods for the reduction of aromatic nitro compounds due to its high efficiency, clean reaction profile, and generally high yields. The process involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

Key components of this method include:

Catalyst : Palladium on activated carbon (Pd/C) is the most common and effective catalyst for this transformation. researchgate.net Other catalysts like platinum(IV) oxide (PtO₂, Adams' catalyst) or Raney Nickel can also be used.

Hydrogen Source : Molecular hydrogen (H₂) gas is the standard reagent, typically supplied at pressures ranging from atmospheric to several bars.

Solvent : Protic solvents such as ethanol, methanol, or ethyl acetate (B1210297) are commonly used.

The reaction is generally clean, with water being the only byproduct. The catalyst can be easily removed by filtration upon completion of the reaction.

| Substrate | Catalyst | Hydrogen Pressure | Solvent | Temperature |

|---|---|---|---|---|

| 4-phenoxy-1-nitro-2-(trifluoromethyl)benzene | 10% Pd/C | 1-5 atm | Ethanol | Room Temperature |

| 4-phenoxy-1-nitro-2-(trifluoromethyl)benzene | 5% Pd/C | 50 psi | Methanol | 25-40 °C |

| 4-phenoxy-1-nitro-2-(trifluoromethyl)benzene | PtO₂ (Adams' catalyst) | 3 atm | Ethyl Acetate | Room Temperature |

While catalytic hydrogenation is often preferred, several other chemical reducing agents are effective for converting nitroarenes to anilines. These methods can be particularly useful when specific functional groups sensitive to hydrogenation are present in the molecule or when high-pressure hydrogenation equipment is not available.

Common alternative reagents include:

Metals in Acidic Media : A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). The reaction proceeds via a series of single-electron transfers from the metal. For example, the Fe/HCl system is a cost-effective and robust option.

**Stannous Chloride (SnCl₂) **: Tin(II) chloride is a mild and effective reducing agent for aromatic nitro groups, often used in acidic solutions (e.g., concentrated HCl) with a solvent like ethanol.

Hydrazine (B178648) Hydrate (B1144303) : In the presence of a catalyst like Raney Nickel or iron(III) chloride (FeCl₃), hydrazine hydrate (N₂H₄·H₂O) is a powerful reducing agent for nitro groups.

These methods offer a range of options depending on the scale of the reaction, the presence of other functional groups, and available laboratory resources.

Sequential Functionalization of Aromatic Cores

The construction of the this compound scaffold often relies on the stepwise introduction of functional groups onto a simpler aromatic precursor. This sequential approach allows for the precise placement of each substituent. A common strategy involves building the molecule from precursors that already contain one or more of the desired functionalities. For instance, a process for preparing the related compound 4-halophenoxy-2-trifluoromethyl benzonitrile (B105546) begins with a pre-functionalized aromatic ring, which is then elaborated through subsequent reactions to build the final phenoxy ether structure. google.com This highlights a key principle in sequential functionalization: starting with a complex, correctly substituted building block to simplify the subsequent synthetic steps.

Another advanced method applicable to the formation of phenoxy-aromatic linkages is the use of aryne chemistry. nih.govrsc.org This technique involves the in situ generation of a highly reactive aryne intermediate from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. nih.govrsc.org This aryne can then react with a nucleophile, such as a phenol, to form a diaryl ether. While not directly demonstrated for this compound itself, this methodology provides a powerful and mild route for creating the core phenoxy-aromatic structure, which can then be further functionalized (e.g., through nitration and reduction) to install the aniline group. nih.govrsc.org

Introduction of Trifluoromethyl Group and Related Fluorinated Moieties

The trifluoromethyl (CF3) group is a critical pharmacophore that can significantly alter a molecule's physicochemical properties. nih.gov Its installation onto an aromatic ring can be achieved through various methods, broadly categorized into direct trifluoromethylation of an existing aromatic ring or the use of precursors that already bear the CF3 group. nih.govnih.govrsc.org

Direct C-H trifluoromethylation involves replacing a hydrogen atom on the aromatic ring with a CF3 group. This approach is highly desirable for its atom economy. researchgate.net Recent advancements have focused on transition-metal-free or photoredox-catalyzed methods. researchgate.netlookchem.com

Visible-light-mediated photoredox catalysis offers a mild and operationally simple method for the direct trifluoromethylation of anilines. lookchem.com This technique uses a photocatalyst, such as Ru(bpy)3(PF6)2, which, upon irradiation with visible light, can generate a trifluoromethyl radical from a suitable source (e.g., CF3I). This radical then attacks the aniline ring. A key aspect of this method is its regioselectivity; for free anilines, the reaction often yields the ortho-trifluoromethylated product. lookchem.com

Another powerful method involves the use of hypervalent iodine reagents, commonly known as Togni's reagents. researchgate.netnih.gov These electrophilic trifluoromethylating agents can directly functionalize (hetero)arenes under mild conditions, often catalyzed by metals or proceeding via a radical mechanism. researchgate.net These techniques provide a direct pathway to introduce the CF3 group onto an aromatic amine core, demonstrating broad functional group tolerance. researchgate.net

Table 1: Comparison of Direct Trifluoromethylation Methods

| Method | Reagent/Catalyst | Conditions | Key Features |

|---|---|---|---|

| Photoredox Catalysis | Ru(bpy)3(PF6)2, CF3I | Visible light, room temp. | Mild conditions; good for free anilines; often directs ortho. lookchem.com |

An alternative and often more reliable strategy involves using a starting material that already contains the trifluoromethyl group in the desired position. This "building block" approach avoids the potential regioselectivity issues and harsh conditions of some direct trifluoromethylation methods.

A representative synthesis for a related compound, 4-halophenoxy-2-trifluoromethyl benzonitrile, starts from a trifluoromethyl-substituted precursor. google.com This method underscores the efficiency of using readily available, fluorinated starting materials. Similarly, the synthesis of 2,6-dichloro-4-trifluoromethyl-aniline often begins with p-Chlorobenzotrifluoride, which undergoes further transformations like chlorination and ammoniation to yield the final product. google.com For the target molecule, a plausible route would involve the coupling of a phenol with a pre-functionalized aromatic compound like 1-halo-4-nitro-3-(trifluoromethyl)benzene, followed by the reduction of the nitro group to an amine.

This precursor-based approach is fundamental in fluorine chemistry, where the development of methods to create fluorinated building blocks is as important as the methods to introduce fluorine itself. nih.govrsc.org

Regioselective Synthesis and Isomer Control

Controlling the position of substituents on the aromatic ring is paramount for ensuring the correct molecular architecture and biological activity. Regioselectivity can be managed through the directing effects of existing functional groups or the temporary installation of protecting groups.

The inherent electronic properties of substituents on an aromatic ring dictate the position of subsequent electrophilic or nucleophilic attacks. In the context of synthesizing this compound, the substituents present on the aniline ring (the amino group and the trifluoromethyl group) have strong and often opposing directing effects.

Amino Group (-NH2): A powerful activating, ortho-, para-directing group.

Trifluoromethyl Group (-CF3): A strongly deactivating, meta-directing group.

When both are present, the outcome of a substitution reaction depends on their relative positions and the reaction conditions. In direct trifluoromethylation of anilines, for example, the amino group's directing effect can be harnessed to favor substitution at the ortho position. lookchem.com Conversely, if starting with a trifluoromethyl-substituted benzene (B151609), nitration would be directed to the meta position relative to the CF3 group. A synthetic plan must carefully choreograph the sequence of reactions to exploit these directing effects to achieve the desired 2,4-substitution pattern.

Protecting groups are temporarily installed to mask a reactive functional group, thereby preventing unwanted side reactions and influencing the regiochemical outcome of subsequent transformations. jocpr.com In aniline synthesis, the amino group is often protected to modulate its reactivity and directing ability.

A common strategy is the acetylation of the aniline to form an acetamido group (-NHCOCH3). nih.gov This transformation has several important consequences:

Reduces Reactivity: It moderates the powerful activating effect of the amino group, preventing over-reaction (e.g., polysubstitution) and oxidation under certain conditions.

Alters Directing Effect: The acetamido group is still ortho-, para-directing but is sterically bulkier than the amino group. This increased steric hindrance can favor substitution at the less hindered para position over the ortho positions.

In a hypothetical synthesis, protecting the amine of 2-(trifluoromethyl)aniline (B126271) as an acetamide (B32628) would strongly direct a subsequent electrophilic substitution (e.g., halogenation, a prelude to ether formation) to the para position, leading to the desired 4-substituted-2-(trifluoromethyl)anilide intermediate. The protecting group can then be removed under mild conditions to reveal the free aniline. jocpr.com The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the ease of its removal. jocpr.compitt.edu

Table 2: Influence of Amine Protection on Directing Effects

| Functional Group | Electronic Effect | Directing Effect | Steric Hindrance | Typical Outcome |

|---|---|---|---|---|

| Amino (-NH2) | Strongly Activating | ortho, para | Low | Can lead to mixtures of ortho and para products; risk of polysubstitution. |

Catalysis in this compound Synthesis

Catalysis is central to the modern synthesis of this compound, offering pathways that are more efficient and selective than classical methods. The key bond formations in the synthesis of the target molecule are the C-O ether linkage and the C-N amine bond. Transition metal catalysis has proven particularly effective for these transformations.

Transition Metal Catalysis (e.g., Palladium, Copper)

Transition metal-catalyzed cross-coupling reactions are the cornerstone for the formation of the diaryl ether and aryl amine moieties in this compound. Palladium and copper catalysts are the most extensively studied and utilized metals for these purposes.

Palladium Catalysis: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction allows for the coupling of an amine with an aryl halide or triflate. In the context of this compound synthesis, this could involve the reaction of a pre-formed 4-phenoxy-2-(trifluoromethyl)aryl halide with an ammonia (B1221849) surrogate or the coupling of 4-halophenol with 2-(trifluoromethyl)aniline. The choice of phosphine (B1218219) ligands is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results. researchgate.net For instance, ligands like X-Phos have been shown to be effective in the amination of challenging substrates. nih.gov The reaction is typically carrieded out in the presence of a base, such as sodium tert-butoxide or cesium carbonate, in an inert solvent like toluene (B28343) or dioxane. researchgate.netnih.gov

Similarly, palladium catalysts are also employed for the synthesis of the diaryl ether bond, representing an alternative to the traditional Ullmann condensation. wikipedia.org

Copper Catalysis: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O and C-N bonds. wikipedia.org The synthesis of the diaryl ether component of this compound can be achieved through the coupling of a halobenzene with a phenol in the presence of a copper catalyst. wikipedia.org Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. These improved systems often utilize soluble copper salts and various ligands to facilitate the reaction. wikipedia.org

A patent for the preparation of a precursor, 4-halophenoxy-2-trifluoromethyl benzonitrile, highlights the use of copper catalysts such as Cu, Cu(OAc)₂, CuI, CuO, CuCl₂, or Cu(acac)₂. googleapis.com The reaction to form the diaryl ether can be carried out in a variety of solvents, including DMF, DMAc, NMP, and DMSO, at temperatures ranging from 100°C to 130°C. google.com

The following table summarizes typical catalysts and conditions for these transformations:

| Reaction Type | Catalyst System | Ligand (for Pd) | Base | Solvent | Temperature (°C) |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | X-Phos, RuPhos, etc. | NaOtBu, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-120 |

| Ullmann Condensation (C-O) | CuI, Cu₂O, Cu(OAc)₂ | (if applicable) | K₂CO₃, Cs₂CO₃ | DMF, NMP, Pyridine | 100-200 |

| Ullmann-type Amination (C-N) | CuI | Proline, DMEDA | K₂CO₃, K₃PO₄ | DMSO, Toluene | 90-150 |

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. wisc.edu In the synthesis of substituted anilines and diaryl ethers, PTC can enhance reaction rates and yields by transporting a reactant, typically an anion, from an aqueous or solid phase to an organic phase where the substrate is located.

While specific examples for the direct synthesis of this compound using PTC are not extensively documented, the principles of PTC are applicable. For instance, in the formation of the diaryl ether bond via a nucleophilic aromatic substitution reaction, a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt could be employed to transfer the phenoxide anion from an aqueous or solid phase into the organic solvent containing the trifluoromethyl-substituted aryl halide. This can lead to milder reaction conditions and avoid the need for strictly anhydrous solvents.

Considerations for Scalable Production and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a high-yielding, cost-effective, and environmentally friendly process.

High-Yield Synthetic Routes

For a synthetic route to be considered high-yield on an industrial scale, it must be robust, reproducible, and provide the desired product with minimal byproducts. The catalytic methods described in section 2.4.1 are generally favored for their efficiency. A potential high-yield route to this compound could involve the Ullmann condensation of a 4-halophenol with 1-halo-2-(trifluoromethyl)benzene to form the diaryl ether, followed by nitration and subsequent reduction of the nitro group to the aniline. Alternatively, a route starting from 4-nitro-2-(trifluoromethyl)benzonitrile (B1305694) could be employed, as described in a patent for a similar compound, where the diaryl ether is formed, and then the nitrile group is reduced to the amine. google.com A patent for the preparation of 2-nitro-4-trifluoromethylaniline describes a process with a yield of 99% by reacting 4-chloro-3-nitro-benzotrifluoride with aqueous ammonia in the presence of a copper catalyst. google.com

Purification Methodologies (e.g., Recrystallization, Chromatography)

The final purity of this compound is critical for its intended applications. Industrial purification strategies aim for high purity with minimal product loss.

Recrystallization is a common and cost-effective method for purifying solid organic compounds. mt.com The selection of an appropriate solvent or solvent system is crucial for successful recrystallization. mt.com The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. mt.com For phenoxy-pyrimidinone analogues, a similar class of compounds, recrystallization from a mixture of a polar organic solvent (like methanol, acetone, or acetonitrile) and an aqueous solution of an organic acid has been shown to be effective in removing impurities to a level below 0.05%. google.com

Chromatography is another powerful purification technique, although it can be more expensive for large-scale production. Column chromatography using silica (B1680970) gel is often employed at the laboratory scale to achieve high purity. rsc.org For industrial applications, techniques like simulated moving bed (SMB) chromatography can be more cost-effective for large-scale purifications. The choice of eluent is critical for achieving good separation. For trifluoromethylated aniline derivatives, mixtures of ethyl acetate and petroleum ether are commonly used as eluents in column chromatography. rsc.org

The following table outlines common purification methodologies:

| Purification Method | Key Considerations | Typical Solvents/Eluents |

| Recrystallization | Solvent selection, cooling rate, seeding | Alcohols (e.g., methanol, ethanol), esters, hydrocarbons, or mixtures with water |

| Column Chromatography | Stationary phase (e.g., silica gel), eluent polarity | Hexane/Ethyl Acetate, Dichloromethane/Methanol |

Green Chemistry Approaches in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of complex molecules like this compound and its analogues. These methodologies aim to minimize environmental impact by reducing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. Key areas of innovation include the use of environmentally benign solvents, advanced catalyst systems, and energy-efficient reaction conditions.

Catalytic Innovations and Reaction Efficiency

Modern synthetic routes are increasingly moving away from stoichiometric reagents in favor of catalytic processes to improve atom economy and reduce waste. In the context of synthesizing phenoxy anilines, palladium-catalyzed C-N and C-O cross-coupling reactions are pivotal. Green chemistry principles drive the evolution of these catalysts towards systems that are not only highly efficient but also reusable and operate under mild conditions. kashanu.ac.ir

Recent developments have focused on heterogeneous catalysts, which offer advantages in separation and recyclability over their homogeneous counterparts. kashanu.ac.ir For instance, palladium nanoparticles supported on natural ligands have been developed as eco-friendly, reusable heterogeneous nanocatalysts for cross-coupling reactions. kashanu.ac.ir These catalysts can facilitate the synthesis of diaryl ethers, a key structural component of the target molecule, with high yields, shorter reaction times, and the use of less expensive bases, making the process more cost-effective and environmentally friendly. kashanu.ac.ir

Alternative Solvents and Reaction Media

A primary focus of green synthesis is the replacement of conventional volatile organic compounds (VOCs) with safer, more sustainable alternatives. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated hydrocarbons are effective but pose significant environmental and health risks. fishersci.co.uknih.gov

Research has demonstrated the viability of various green solvents for reactions relevant to the synthesis of this compound:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for green chemistry. nih.gov Methodologies have been developed for the synthesis of azoxybenzenes from anilines using water as a solvent at room temperature, showcasing its potential for nitrogen-based transformations. nih.gov

Polyethylene Glycol (PEG): PEGs are non-toxic, biodegradable, and non-volatile polymers that have proven to be effective solvents for nucleophilic aromatic substitution (SNAr) reactions. nih.gov For example, the synthesis of amino-substituted heterocycles has been achieved in PEG-400 with excellent yields in very short reaction times (e.g., 5 minutes), highlighting its potential to replace traditional polar aprotic solvents. nih.gov

Solvent-Free Conditions: The ultimate green approach is to eliminate the solvent entirely. nih.gov Catalyst- and solvent-free methods have been successfully applied to the synthesis of 2-anilino nicotinic acids by heating a mixture of an aromatic amine and a chloro-acid derivative. nih.gov This not only reduces waste but also simplifies the workup procedure.

The table below summarizes the application of green solvents in relevant synthetic transformations.

| Reaction Type | Green Solvent/Condition | Substrate Example | Yield | Key Advantage |

| Nucleophilic Aromatic Substitution | PEG-400 | 7-chloro-5-methyl- rsc.orgrsc.orgnih.govtriazolo[1,5-a]pyrimidine & various amines | Good | Rapid reaction (5 min), biodegradable solvent |

| Nucleophilic Aromatic Substitution | Solvent-Free | 2-chloronicotinic acid & aniline derivatives | Good to Excellent | No solvent waste, simple procedure |

| Reductive Dimerization of Nitrosobenzenes | Water | Nitrosobenzene | High | Environmentally benign, room temperature |

Energy-Efficient Methodologies

Reducing energy consumption is another core principle of green chemistry. Microwave irradiation and ultrasound have emerged as powerful tools to enhance reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. eurekaselect.comtandfonline.com

Microwave-assisted synthesis, often performed under solvent-free conditions, provides a simplified and efficient protocol for nucleophilic aromatic substitution reactions. eurekaselect.com For the synthesis of 5-alkylamino-2-nitroanilines, microwave irradiation dramatically reduced reaction times from hours to minutes (5-35 min) and facilitated the isolation of products in high yields (55-93%) without side products. eurekaselect.com This synergy of microwave energy and solvent-free conditions presents a significant improvement over traditional methods that require high pressure and prolonged heating. eurekaselect.com The assessment of various energy sources has shown that eco-friendly approaches like microwave (MW), infrared (IR), and ultrasound (US) can be more efficient than conventional heating for SNAr reactions. tandfonline.com

The following table compares conventional heating with microwave-assisted synthesis for a representative SNAr reaction.

| Method | Energy Source | Reaction Time | Yield | Conditions |

| Conventional | Thermal Heating | Several hours to days | Variable | Often requires high pressure/temperature |

| Green Approach | Microwave Irradiation | 5-35 minutes | 55-93% | Solvent-free |

By integrating these green chemistry principles—advanced catalysis, benign solvents, and energy-efficient technologies—the synthesis of this compound and its analogues can be made more sustainable, cost-effective, and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 4 Phenoxy 2 Trifluoromethyl Aniline

Reaction Types and Functional Group Transformations

The reactivity of 4-Phenoxy-2-(trifluoromethyl)aniline is characterized by transformations involving the aniline (B41778) moiety and the aromatic ring system.

Oxidation Reactions (e.g., Formation of Quinone Derivatives)

While specific studies on the oxidation of this compound to quinone derivatives are not extensively detailed in the available literature, the oxidation of aniline derivatives is a well-established process. Generally, the oxidation of anilines can lead to a variety of products, including quinones, through the removal of electrons from the aromatic ring and the amino group. The reaction pathway and product distribution are highly dependent on the oxidizing agent used and the reaction conditions. For instance, strong oxidizing agents like potassium dichromate or cerium(IV) sulfate (B86663) have been employed for the oxidation of aniline itself, which can lead to the formation of p-benzoquinone. researchgate.netasianpubs.org However, these potent oxidants may not be suitable for complex molecules like this compound as they can lead to degradation of the aromatic ring. researchgate.netasianpubs.org Milder and more selective oxidizing agents would likely be required to achieve the controlled formation of a quinone derivative from this specific substrate.

Reduction Reactions of Nitro and Other Groups

The synthesis of this compound often involves the reduction of a nitro group precursor, a common and crucial transformation in the preparation of aromatic amines. A typical synthetic route would involve the reduction of a compound like 1-nitro-4-phenoxy-2-(trifluoromethyl)benzene. Various reducing agents can be employed for this purpose, with the choice depending on factors such as yield, selectivity, and reaction conditions. Common methods for the reduction of nitroarenes to anilines include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with metals in acidic media (e.g., iron in acetic acid). nih.gov

A related precursor, 4-Nitro-2-phenoxyaniline, serves as an intermediate in the synthesis of the pharmaceutical drug Nimesulide. nih.gov The synthesis of this precursor involves nitration, and its subsequent reduction would yield the corresponding diamine. asianpubs.org While not the target compound of this article, the chemistry of this related molecule provides insight into the types of reduction reactions applicable to this class of compounds.

Substitution Reactions (e.g., Nucleophilic Substitution on Halogenated Derivatives)

The aromatic rings of this compound and its derivatives can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by strongly electron-withdrawing groups. The trifluoromethyl group at the 2-position significantly activates the aromatic ring towards nucleophilic attack.

For instance, in the synthesis of related phenoxy aniline structures, nucleophilic aromatic substitution is a key step. The synthesis of 3-chloro-4-(4′-chlorophenoxy)aminobenzene involves the reaction of 3,4-dichloronitrobenzene (B32671) with 4-chlorophenol (B41353) in the presence of a base, followed by reduction of the nitro group. nih.gov This demonstrates the feasibility of displacing a halogen on an activated nitrobenzene (B124822) ring with a phenoxide nucleophile.

Derivatives of this compound bearing a halogen, such as a chloro or fluoro group, on the trifluoromethyl-substituted ring would be expected to be highly susceptible to nucleophilic substitution. The strong electron-withdrawing nature of the trifluoromethyl group would facilitate the attack of nucleophiles and stabilize the Meisenheimer complex intermediate, a key feature of the SNAr mechanism.

Acylation and Other Amine Derivatization Reactions

The primary amino group of this compound is a key site for derivatization, readily undergoing acylation reactions with various acylating agents to form amides. This reaction is a fundamental transformation for the protection of the amine group or for the synthesis of more complex molecules.

Acylation can be achieved using acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. For example, the direct acylation of aniline derivatives with 4-fluorobenzoyl chloride can proceed without a catalyst at elevated temperatures. mdpi.com In other cases, a catalyst such as copper triflate may be employed for Friedel–Crafts benzoylation of the corresponding acylanilide. mdpi.com

The resulting N-acylated derivatives of this compound can serve as intermediates for further synthetic transformations. For instance, N-protection is often necessary before carrying out other reactions on the aromatic ring, such as Friedel-Crafts acylation, to prevent the deactivation of the ring by the protonated amino group. mdpi.com

Influence of Substituents on Chemical Reactivity

The chemical reactivity of this compound is profoundly influenced by its substituents, particularly the trifluoromethyl group.

Electron-Withdrawing Effects of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its strong inductive effect significantly decreases the electron density of the aromatic ring to which it is attached. This deactivation has several important consequences for the reactivity of this compound.

The electron-withdrawing nature of the -CF3 group enhances the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic attack. nih.gov This is a key factor in the facility of nucleophilic aromatic substitution reactions on halogenated derivatives of this compound. The -CF3 group stabilizes the negative charge that develops in the aromatic ring during the formation of the Meisenheimer intermediate in an SNAr reaction.

Conversely, the strong deactivating effect of the trifluoromethyl group makes the aromatic ring less susceptible to electrophilic aromatic substitution reactions. The reduced electron density of the ring makes it less attractive to electrophiles.

Furthermore, the trifluoromethyl group influences the acidity of the amino group. By withdrawing electron density, it increases the acidity of the N-H protons, making the amine less basic compared to unsubstituted aniline. This can affect the conditions required for reactions involving the amino group, such as acylation.

Steric and Electronic Effects of the Phenoxy Moiety

The chemical reactivity of this compound is governed by a complex interplay of steric and electronic effects originating from its three key substituents: the amino (-NH2) group, the trifluoromethyl (-CF3) group, and the phenoxy (-OPh) moiety.

This activating nature of the phenoxy group works in concert with the powerful electron-donating and ortho, para-directing amino group. However, their influence is strongly counteracted by the trifluoromethyl group at the C2 position. The -CF3 group is one of the most potent electron-withdrawing groups due to the high electronegativity of the fluorine atoms, which creates a strong inductive pull (-I). mdpi.comnih.gov This deactivating effect reduces the electron density of the aniline ring, making it less susceptible to electrophilic attack compared to unsubstituted aniline. The position of the -CF3 group ortho to the amine also modulates the amine's basicity and nucleophilicity. researchgate.netcymitquimica.com

The net result is a complex electronic landscape across the molecule. The aniline ring is significantly less activated than aniline itself but possesses distinct regions of electron density. The C5 position is activated by both the amino and phenoxy groups, making it a likely site for electrophilic attack, while the C3 and C6 positions are also influenced.

Steric Effects: The phenoxy group is a bulky substituent, and its presence at the C4 position introduces considerable steric hindrance. researchgate.netrsc.org This steric bulk can influence the regioselectivity of reactions. For instance, while the phenoxy group electronically activates the C3 and C5 positions for electrophilic attack, the approach of a bulky electrophile to the C3 position might be sterically hindered by the adjacent, large trifluoromethyl group. This could lead to a preference for substitution at the C5 position. Similarly, reactions involving the amino group, such as N-alkylation or N-acylation, may be sterically influenced by the adjacent -CF3 group. nih.gov The interplay between steric hindrance and electronic activation is a critical factor in predicting reaction outcomes. nih.gov

Impact of Halogen Substituents on Reactivity

Introducing halogen substituents onto either the phenoxy or aniline rings of this compound would further modify its reactivity profile. Halogens exhibit dual electronic effects: they are deactivating due to their strong electron-withdrawing inductive effect (-I) but are ortho, para-directing because of their electron-donating resonance effect (+R) stemming from their lone pairs. libretexts.org In halogens, the inductive effect dominates, making them net deactivating groups for electrophilic aromatic substitution. libretexts.org

The reactivity trend among halogens as substituents is F > Cl > Br > I, where fluorine is the least deactivating and iodine is the most. libretexts.org This is because fluorine's electronegativity, while causing a strong inductive withdrawal, is partially offset by a more effective resonance donation due to better orbital overlap between the fluorine 2p and carbon 2p orbitals. The impact of halogen size is also significant; as the size of the halogen increases, the reactivity of the ring tends to decrease. libretexts.org

On the Aniline Ring: Placing a halogen directly on the aniline ring would have a more direct deactivating effect on subsequent reactions on that ring. For example, a chlorine atom at the C6 position would further decrease the ring's electron density, making electrophilic substitution more difficult. However, it would direct incoming electrophiles to positions ortho and para to itself, though the strong directing power of the amino group would likely dominate. The presence of multiple electron-withdrawing groups (e.g., -CF3 and a halogen) would render the aniline ring highly electron-deficient. ontosight.ai

The introduction of halogens can also influence intermolecular interactions, with studies showing that halogen substitution can increase binding affinity in biological systems through enhanced hydrophobic forces. researchgate.net

Mechanistic Studies of Specific Transformations

While mechanistic studies specifically targeting this compound are not abundant in the literature, the reactivity of its constituent functional groups (substituted aniline, trifluoromethylarene, diphenyl ether) allows for the extrapolation of plausible mechanistic pathways for key transformations.

Many reactions involving trifluoromethylated anilines proceed through radical or single-electron transfer (SET) mechanisms.

Radical Intermediates: The trifluoromethylation of aromatic rings, including anilines, often involves the generation of a trifluoromethyl radical (•CF3). nih.gov This electrophilic radical can then attack the electron-rich aniline ring. nih.gov Mechanistic studies on silver-catalyzed trifluoromethylation of anilines suggest the formation of a •CF3 radical via homolysis of an Ag-CF3 bond, followed by a radical aromatic substitution pathway. researchgate.netnih.gov Similarly, C-H functionalization reactions, such as cyanoalkylation, on aniline derivatives have been shown to involve the formation of N-centered radicals that delocalize onto the aromatic ring, guiding the regioselectivity of the subsequent radical-radical coupling. rsc.org

Organometallic Intermediates: In transition-metal-catalyzed reactions, organometallic intermediates are key. For instance, palladium-catalyzed C-H activation reactions on aniline derivatives proceed via cyclometalated intermediates where the metal coordinates to the nitrogen of a directing group and inserts into a C-H bond. rsc.org Some trifluoromethylation reactions catalyzed by palladium are proposed to involve high-valent Pd(IV) intermediates, which facilitate the final C-CF3 bond-forming reductive elimination. nih.gov

Cationic Intermediates (Wheland Intermediates): For standard electrophilic aromatic substitution reactions, the mechanism proceeds through a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. The stability of this intermediate is influenced by the substituents present. The electron-withdrawing -CF3 group would destabilize this cationic intermediate, thus slowing the reaction rate, whereas the -NH2 and -OPh groups would stabilize it, particularly when the positive charge is delocalized onto the nitrogen or oxygen atoms.

An in-depth mechanistic study on the trifluoromethylarylation of alkenes using anilines highlighted the role of hexafluoroisopropanol (HFIP) in forming a hydrogen-bonding network with both the aniline and the trifluoromethylating reagent, which was crucial for selectivity and reactivity. rsc.org

Kinetic studies provide quantitative insight into reaction mechanisms, rates, and the influence of substituents. While specific kinetic data for this compound is limited, studies on related substituted anilines offer a framework for predicting its behavior.

The rate of reactions involving anilines is highly dependent on the electronic nature of the substituents.

Reaction Order: Kinetic studies on the N-chlorination of various substituted anilines showed a first-order dependence on the chlorinating agent and a fractional-order dependence on the aniline. rsc.orgrsc.org This suggests a mechanism involving a rapid pre-equilibrium formation of a complex between the reactants, followed by a slower, rate-determining decomposition of this complex. rsc.orgrsc.org

Substituent Effects: In electrophilic substitution reactions like iodination, electron-donating groups on the aniline ring increase the reaction rate, while electron-withdrawing groups decrease it. niscpr.res.in For this compound, the powerful electron-withdrawing -CF3 group would be expected to significantly decrease the rate of electrophilic substitution compared to aniline or 4-phenoxyaniline. Conversely, the activating -NH2 and -OPh groups would make it more reactive than, for example, 3-nitro-benzotrifluoride.

Hammett Correlations: The effect of substituents on reaction rates can be quantified using Hammett plots (log k vs. σ). For the oxidation of meta-substituted anilines, a negative ρ (rho) value was obtained, indicating the buildup of positive charge in the transition state, which is stabilized by electron-donating groups. orientjchem.org For the N-chlorination of anilines, a ρ value of -0.976 was calculated, similarly indicating that electron-donating substituents accelerate the reaction. rsc.org Based on these studies, a kinetic analysis of a reaction involving this compound would likely show a rate constant that reflects the strong deactivating influence of the -CF3 group.

The table below summarizes kinetic findings from studies on analogous substituted anilines.

| Reaction Type | Substituent Effect on Rate | Key Kinetic Findings | Reference |

|---|---|---|---|

| N-Chlorination | Electron-donating groups accelerate the reaction (ρ = -0.976). | First-order in chlorinating agent, fractional order in aniline. Involves pre-equilibrium complex formation. | rsc.orgrsc.org |

| Electrophilic Iodination | Electron-donating groups accelerate; electron-withdrawing groups retard. | First-order in aniline and in iodinating agent. C-iodination process confirmed by product analysis. | niscpr.res.in |

| Michael-Type Addition | Not specified in terms of Hammett correlation. | Second-order kinetics. An inverse kinetic isotope effect (kH/kD < 1) suggests proton transfer is not in the rate-determining step. | koreascience.kr |

| Oxidation by Cr(VI) | Electron-donating groups accelerate the reaction (negative ρ value). | Pseudo-first-order kinetics under excess aniline. Negative entropy of activation supports an ordered transition state. | orientjchem.org |

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool for molecular editing, allowing for the conversion of inert C-H bonds into new functional groups with high atom and step economy. rsc.org For a complex molecule like this compound, which has multiple distinct C-H bonds on two different aromatic rings, regioselective functionalization presents a significant challenge that can be addressed using modern catalytic strategies.

Site-selectivity in C-H activation is typically achieved by using directing groups that position a metal catalyst in close proximity to a specific C-H bond.

Ortho-Functionalization: The amino group of the aniline can be converted into a directing group (e.g., a picolinamide (B142947) or pyrimidine) to direct a catalyst (e.g., Palladium, Rhodium, or Ruthenium) to the C-H bond at the C3 position. This strategy is widely used for the ortho-alkylation, arylation, and nitration of anilines. researchgate.net A coordinating activation strategy has also been developed for the selective ortho-trifluoromethylation of aniline derivatives. researchgate.net

Meta-Functionalization: Achieving functionalization at the meta position (C5) is more challenging due to its remote location from the directing group on the nitrogen atom. This has been accomplished using specialized "U-shaped" templates that bridge the nitrogen atom and the meta C-H bond, bringing a palladium catalyst into position. nih.gov This template-directed approach has been successfully applied to the meta-olefination and meta-acetoxylation of a broad range of aniline substrates. rsc.orgnih.gov More recently, simple nitrile-containing directing groups have also been shown to promote meta-C-H olefination. nih.gov

Para-Functionalization: The C-H bond at the C6 position is electronically activated by the strong donating amino group. Strategies for para-selective C-H functionalization often exploit the intrinsic electronic bias of the substrate, sometimes in conjunction with specially designed ligands that sterically block the ortho positions.

Functionalization of the Phenoxy Ring: The oxygen atom of the phenoxy group can also act as a directing group, guiding a catalyst to the ortho C-H bonds of the phenoxy ring. This would allow for selective modification of the second aromatic ring, orthogonal to the reactivity of the aniline portion.

The table below outlines various C-H functionalization strategies applicable to aniline derivatives.

| Position | Strategy | Transformation | Catalyst/System | Reference |

|---|---|---|---|---|

| Ortho (C3) | Directing Group (e.g., Pyrimidine) | Nitration, Arylation | Pd(OAc)₂ | researchgate.net |

| Ortho (C3) | Coordinating Activation | Trifluoromethylation | Silver or Copper Catalysts | researchgate.net |

| Meta (C5) | Removable Template | Olefination, Acetoxylation | Pd(OAc)₂ | nih.gov |

| Meta (C5) | Nitrile-based Directing Group | Olefination | Pd(OAc)₂ | rsc.org |

| Para (C6) | Metal-Free Radical Coupling | Cyanoalkylation | K₂S₂O₈ / AIBN | rsc.org |

These advanced C-H activation methods provide a powerful synthetic toolkit for the late-stage diversification of this compound, enabling precise modification at nearly any desired position on its aromatic framework. frontiersin.org

Metal-Catalyzed C-H Functionalization of Aniline Derivatives

Transition metal-catalyzed C-H functionalization has become a powerful tool for the efficient synthesis of complex organic molecules by allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. For aniline derivatives, this approach often relies on the use of a directing group to control the regioselectivity of the reaction, typically favoring functionalization at the ortho position to the directing group.

In the case of this compound, the amino group (-NH2) could potentially serve as a directing group. However, direct C-H functionalization of anilines can be challenging due to the potential for N-coordination to the metal catalyst, which can deactivate it. To overcome this, the aniline's amino group is often modified or protected.

Mechanistic Considerations:

A general mechanism for palladium-catalyzed C-H functionalization, for instance, often involves the following steps:

Coordination: The metal catalyst, such as a palladium(II) species, coordinates to the directing group on the aniline derivative.

C-H Activation: This is often the rate-determining step and can proceed through various pathways, such as concerted metalation-deprotonation (CMD). This step forms a cyclometalated intermediate.

Oxidative Addition/Reductive Elimination or other transformations: The cyclometalated intermediate can then react with a coupling partner, leading to the formation of the desired product and regeneration of the active catalyst.

For this compound, the trifluoromethyl group at the ortho position would likely exert a significant steric and electronic influence on any C-H functionalization attempts directed by the amino group. The electron-withdrawing nature of the CF3 group would also decrease the electron density of the aromatic ring, potentially affecting the rate and efficiency of the C-H activation step.

Table 1: Potential Metal Catalysts for C-H Functionalization of Aniline Derivatives

| Metal Catalyst | Typical Reaction Type | Potential for this compound |

| Palladium (Pd) | Arylation, Acetoxylation, Carbonylation | Potentially applicable, but may require N-protection. |

| Rhodium (Rh) | Alkenylation, Annulation | Could be used for the synthesis of heterocyclic structures. |

| Ruthenium (Ru) | Arylation, Acylation | Often used for meta-selective C-H functionalization with appropriate directing groups. |

| Copper (Cu) | Amination, Etherification | Could be explored for C-N or C-O bond formation. |

This table is illustrative and based on general reactivity patterns of aniline derivatives.

Electrochemical Approaches to C-H Functionalization and C-N Bond Formation

Electrochemical synthesis is emerging as a sustainable and powerful alternative to traditional methods, often avoiding the need for harsh chemical oxidants. In the context of aniline derivatives, electrochemical methods can be employed for C-H functionalization and the formation of new C-N bonds, leading to the synthesis of valuable nitrogen-containing heterocycles.

Mechanistic Insights:

Electrochemical C-N bond formation can proceed through several mechanisms, often involving the generation of radical intermediates. For an aniline derivative, the reaction could be initiated by the anodic oxidation of the amine to form a nitrogen-centered radical cation. This reactive intermediate can then participate in intramolecular or intermolecular reactions.

Table 2: Potential Electrochemical Reactions for Aniline Derivatives

| Reaction Type | Description | Relevance to this compound |

| Intramolecular Cyclization | Formation of heterocyclic rings via C-N bond formation within the same molecule. | Could be used to synthesize novel fused heterocyclic systems. |

| Intermolecular Cross-Coupling | Reaction with other molecules to form new C-N bonds. | Could enable the synthesis of more complex diarylamines or other derivatives. |

| C-H Amination | Direct introduction of an amino group onto an aromatic ring. | Could be used to further functionalize the phenoxy ring. |

This table outlines potential applications based on the general principles of electrochemical synthesis with anilines.

Derivatization Strategies for Analogues and Novel Structures

The derivatization of this compound can lead to the synthesis of a wide range of analogues with potentially interesting biological or material properties. Common derivatization strategies involve reactions of the primary amino group or transformations of the aromatic rings.

One example of a derivatization strategy for a related phenoxy-containing starting material is the synthesis of quinoxaline (B1680401) derivatives. Although not starting from this compound itself, a study by Zilla et al. demonstrated the synthesis of various 2-phenoxy-quinoxaline derivatives. This type of reaction highlights how the phenoxy moiety can be a key structural component in the synthesis of more complex heterocyclic systems.

Illustrative Derivatization Reactions:

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides. These amides can have altered biological activities or serve as intermediates for further transformations.

Sulfonylation: Reaction with sulfonyl chlorides would yield sulfonamides, a common structural motif in medicinal chemistry.

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate that can be replaced by a wide variety of other functional groups (e.g., -OH, -CN, -X).

Paal-Knorr Pyrrole (B145914) Synthesis: Reaction with a 1,4-dicarbonyl compound could be used to construct a pyrrole ring, a strategy employed in the synthesis of various heterocyclic compounds.

Table 3: Potential Derivatization Reactions and Resulting Analogues

| Reagent/Reaction Type | Functional Group Targeted | Resulting Compound Class |

| Acyl Chloride | Amino Group | Amides |

| Sulfonyl Chloride | Amino Group | Sulfonamides |

| Sodium Nitrite/HCl | Amino Group | Diazonium Salts |

| 1,4-Diketone | Amino Group | Pyrroles |

| Aldehyde/Ketone | Amino Group | Imines (Schiff bases) |

This table provides a general overview of potential derivatization strategies for primary anilines like this compound.

Advanced Spectroscopic and Structural Elucidation of 4 Phenoxy 2 Trifluoromethyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would provide detailed information about the electronic environment of each atom, their connectivity, and the three-dimensional structure of 4-Phenoxy-2-(trifluoromethyl)aniline.

A ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their splitting patterns (multiplicity), which indicates the number of neighboring protons. This data is crucial for assigning protons to the phenoxy and the substituted aniline (B41778) rings.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including the quaternary carbons. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating amino and phenoxy groups would significantly influence the chemical shifts of the aromatic carbons.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|

¹⁹F NMR spectroscopy is highly specific to fluorine-containing compounds. A ¹⁹F NMR spectrum for this compound would be expected to show a singlet for the -CF₃ group, as there are no neighboring fluorine atoms. The chemical shift of this signal would provide information about the electronic environment of the trifluoromethyl group.

Table 3: Hypothetical ¹⁹F NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of specific functional groups results in characteristic absorption or scattering bands. For this compound, key vibrational modes would include N-H stretching of the amine group, C-F stretching of the trifluoromethyl group, C-O-C stretching of the ether linkage, and various C-H and C=C vibrations of the aromatic rings. A combined analysis would offer a comprehensive vibrational profile of the molecule.

Table 4: Hypothetical IR and Raman Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The PubChem database predicts a monoisotopic mass of 253.07144 Da for C₁₃H₁₀F₃NO. The fragmentation pattern, typically obtained through techniques like electron ionization (EI) or collision-induced dissociation (CID), would show characteristic losses of functional groups, which helps in confirming the molecular structure.

Table 5: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 254.07872 |

| [M+Na]⁺ | 276.06066 |

| [M-H]⁻ | 252.06416 |

| [M]⁺ | 253.07089 |

(Data sourced from PubChem CID 13750444)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound by creating ions from macromolecules. In the analysis of this compound, ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Due to the presence of the basic aniline nitrogen, protonation would occur readily. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed depending on the solvent system used. In negative ion mode, the deprotonated molecule [M-H]⁻ could be detected, although this is generally less favored for amines.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₃H₁₀F₃NO), the precise mass of the molecular ion can be calculated and then compared to the experimentally measured value. This high degree of accuracy is critical for confirming the identity of the compound and distinguishing it from isomers. Predicted m/z values for various adducts of this compound are available and serve as a reference for experimental data. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 254.07872 |

| [M+Na]⁺ | 276.06066 |

| [M-H]⁻ | 252.06416 |

| [M+NH₄]⁺ | 271.10526 |

| [M+K]⁺ | 292.03460 |

Fragmentation Pathway Elucidation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. While the specific crystal structure of this compound has not been reported, analysis of related compounds provides insight into the expected molecular geometry and intermolecular interactions.

Analysis of Molecular Geometry and Conformation

The molecular geometry of this compound will be dictated by the spatial arrangement of its constituent atoms. The aniline and phenoxy rings are expected to be planar. The conformation of the molecule will be largely determined by the torsion angle of the ether linkage connecting the two aromatic rings. In similar phenoxy-aniline structures, the dihedral angle between the aromatic rings is a key conformational feature. nih.gov The trifluoromethyl group, being bulky, will influence the local geometry and may cause some steric hindrance, affecting the planarity of the aniline ring.

Thermogravimetric Analysis (TGA) for Thermal Stability of Derivatives

Research into fluorinated polyimides synthesized from diamines containing the this compound moiety demonstrates their exceptional thermal stability. TGA is employed to determine the temperatures at which these polymers begin to decompose, typically reported as the temperature of 5% or 10% weight loss.

A series of fluorinated polyimides derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluoride benzene (B151609) (ATPT) and 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene (BATB) have been synthesized and characterized. tandfonline.comtandfonline.com The thermal properties of these polymers were investigated by TGA, revealing high thermal stability. The temperatures for 5% weight loss were recorded between 432–469 °C, and for 10% weight loss, they ranged from 463–508 °C in a nitrogen atmosphere. tandfonline.comtandfonline.com This high stability is partly attributed to the presence of strong C-F bonds. tandfonline.comtandfonline.com

Similarly, other polyimides containing trifluoromethyl groups, prepared from aromatic dianhydrides and diamines like 4,4'-bis(3-amino-5-trifluoromethylphenoxy)biphenyl and 1,4-bis(3-amino-5-trifluoromethylphenoxy)benzene, also exhibit excellent thermal properties. TGA results for these polymers showed 5% weight loss at temperatures between 484–527 °C in nitrogen and 452–506 °C in air. dntb.gov.ua The decomposition temperature for a fluorinated polyimide resin was determined to be 522 °C in air and 524 °C in nitrogen. marquette.edu When incorporated into a composite with carbon fiber, the 5% weight loss temperature increased to 554 °C in air and 562 °C in nitrogen, indicating enhanced thermal stability. marquette.edu

The data presented in the following table summarizes the thermal stability of various polyimide derivatives incorporating the this compound structural unit, as determined by thermogravimetric analysis.

| Polymer Derivative Type | 5% Weight Loss Temp. (°C) | 10% Weight Loss Temp. (°C) | Atmosphere |

| Fluorinated Polyimides (from ATPT/BATB) | 432–469 | 463–508 | Nitrogen |

| Polyimides (from various dianhydrides) | 484–527 | Not Reported | Nitrogen |

| Polyimides (from various dianhydrides) | 452–506 | Not Reported | Air |

| Fluorinated Polyimide Resin | 529 | Not Reported | Air |

| Fluorinated Polyimide Resin | 538 | Not Reported | Nitrogen |

| Fluorinated Polyimide/Carbon Fiber Composite | 554 | Not Reported | Air |

| Fluorinated Polyimide/Carbon Fiber Composite | 562 | Not Reported | Nitrogen |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For derivatives of aniline (B41778), DFT calculations offer a reliable method for understanding their structural and electronic characteristics.

Elucidation of Electronic Structure (e.g., HOMO/LUMO Energies)

The electronic structure of a molecule is fundamental to its chemical behavior. Key to this understanding are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. For 4-Phenoxy-2-(trifluoromethyl)aniline, the electron-withdrawing nature of the trifluoromethyl group and the electron-donating potential of the phenoxy group are expected to create a complex electronic environment that modulates the HOMO-LUMO gap. Theoretical calculations would be invaluable in precisely quantifying these effects.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: The values in this table are hypothetical and serve as an illustration of the type of data that would be generated from DFT calculations. Actual values would require specific computational studies on this compound.

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. These parameters include vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

For related molecules, such as halosubstituted anilines, DFT has been successfully employed to predict vibrational frequencies. researchgate.net These theoretical spectra aid in the assignment of experimental spectral bands to specific molecular vibrations. In the case of this compound, DFT could predict the characteristic vibrational modes associated with the C-F stretching of the trifluoromethyl group, the C-O-C stretching of the ether linkage, and the N-H vibrations of the amine group.

Similarly, theoretical NMR chemical shifts can be calculated to aid in the interpretation of experimental ¹H and ¹³C NMR spectra. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

Modeling of Reaction Mechanisms and Transition States

Understanding the mechanisms of chemical reactions is a central goal of chemistry. DFT calculations allow for the modeling of reaction pathways, including the identification of transition states and the calculation of activation energies. This information is crucial for predicting reaction kinetics and understanding how a reaction proceeds at the molecular level.

For aniline derivatives, DFT can be used to model reactions such as electrophilic aromatic substitution or N-alkylation. For example, in the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with aniline derivatives, an addition-elimination mechanism was proposed based on kinetic studies, and DFT could be used to model the transition state of this reaction, providing insights into the charge distribution and geometry of the activated complex. researchgate.net Such studies on this compound would help in understanding its reactivity in various chemical transformations.

Analysis of Substituent Effects on Electronic Properties

The electronic properties of the aniline ring are highly sensitive to the nature and position of its substituents. The trifluoromethyl group is a strong electron-withdrawing group, while the phenoxy group can act as an electron-donating group through resonance, although it is also inductively withdrawing. The interplay of these two substituents at the ortho and para positions, respectively, will have a profound effect on the electronic properties of the molecule.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation provide a means to explore the three-dimensional structure and dynamics of molecules. These methods are complementary to DFT and offer a more dynamic picture of molecular behavior.

Conformational Analysis and Molecular Geometry Predictions

Molecules with rotatable bonds, such as the C-O bond in the phenoxy group and the C-N bond of the aniline, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. For this compound, the relative orientation of the two aromatic rings is a key conformational feature.

Molecular modeling techniques can predict the preferred geometry of the molecule, including bond lengths, bond angles, and dihedral angles. Studies on substituted thioacetanilides, for example, have used a combination of experimental and computational methods to analyze their conformational equilibrium. researchgate.net A similar approach for this compound would likely reveal a non-planar structure, with the phenoxy group twisted relative to the aniline ring to minimize steric hindrance with the bulky trifluoromethyl group.

Table 2: Predicted Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Predicted Value |

| C-O-C Bond Angle | ~118-120° |

| Dihedral Angle (Aniline Ring - Phenoxy Ring) | ~40-60° |

| C-N Bond Length | ~1.40-1.42 Å |

| C-CF₃ Bond Length | ~1.50-1.52 Å |

Note: These values are illustrative and based on general principles of molecular geometry for similar compounds. Precise values would require specific molecular modeling studies.

Intermolecular Interaction Modeling

Hydrogen Bonding: The primary amine (-NH₂) group is a hydrogen bond donor, while the ether oxygen and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors.

π-π Stacking: Interactions between the aromatic rings of the phenoxy group and the aniline moiety can lead to stacking arrangements.

Dipole-Dipole Interactions: The polar nature of the C-F, C-N, and C-O bonds results in a molecular dipole moment, leading to electrostatic interactions between molecules.

A crystallographic and computational study of another analogue, 4-Methoxy-3-(trifluoromethyl)aniline, confirmed the presence of several types of intermolecular hydrogen bonds, including N—H···F, N—H···N, and C—H···F interactions, which stabilize the crystal structure. nih.gov These findings suggest that similar hydrogen bonding networks are highly probable in the crystal lattice of this compound. Computational methods can quantify the strength of these interactions, providing a more detailed understanding of the compound's solid-state architecture.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tci-thaijo.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, such as conformational changes, diffusion, and interactions with their environment. tci-thaijo.org

While no specific MD simulation studies have been published for this compound, this technique could be applied to investigate several aspects of its behavior:

Conformational Flexibility: The molecule has rotational freedom around the C-O and C-N bonds. MD simulations could explore the accessible conformations and the energy barriers between them, revealing the molecule's flexibility.

Solvation Effects: By simulating the molecule in different solvents, one can study how the solvent molecules arrange around the solute and influence its conformation and dynamics.

Aggregate Formation: In solution or in the solid state, MD simulations can model how multiple molecules of this compound interact and potentially form clusters or aggregates.

For example, MD simulations have been used to study the effects of mutations on the dynamic behavior of enzyme catalytic sites, demonstrating how changes in molecular structure affect protein dynamics and interactions. tci-thaijo.org A similar approach could be used to understand how this compound interacts with other molecules in a complex system.

Table 1: Potential Applications of Molecular Dynamics Simulations for this compound

| Property Investigated | Information Gained from MD Simulation |

| Conformational Dynamics | Preferred dihedral angles, rotational energy barriers, molecular flexibility. |

| Solvation Structure | Radial distribution functions of solvent around solute atoms, hydrogen bond lifetimes. |

| Self-Assembly | Tendency to form dimers or larger aggregates, orientation in condensed phases. |

| Diffusion Coefficient | Rate of movement of the molecule in a given medium. |

Quantum Chemical Analysis and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical reactivity of molecules. wuxibiology.com These methods can be used to calculate a variety of reactivity descriptors that provide quantitative measures of a molecule's propensity to participate in chemical reactions. wuxibiology.com

For this compound, DFT calculations could provide valuable information about its reactivity. Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. thaiscience.infowalisongo.ac.id For anilines, the region around the nitrogen atom is typically electron-rich, while the trifluoromethyl group creates an electron-poor region. thaiscience.info